3-(5-Methyl-tetrazol-2-yl)-adamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methyl-tetrazol-2-yl)-adamantane-1-carboxylic acid is a compound that features a tetrazole ring attached to an adamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-tetrazol-2-yl)-adamantane-1-carboxylic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment to Adamantane: The tetrazole ring is then attached to the adamantane core through a series of reactions, often involving the use of coupling agents and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-tetrazol-2-yl)-adamantane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The tetrazole ring and adamantane core can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often under the influence of catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3-(5-Methyl-tetrazol-2-yl)-adamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of advanced materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-tetrazol-2-yl)-adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions, while the adamantane core provides structural stability. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl-acetic acid
- 3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl-methanol
Uniqueness
3-(5-Methyl-tetrazol-2-yl)-adamantane-1-carboxylic acid is unique due to its specific combination of a tetrazole ring and an adamantane core. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(5-methyltetrazol-2-yl)adamantane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-8-14-16-17(15-8)13-5-9-2-10(6-13)4-12(3-9,7-13)11(18)19/h9-10H,2-7H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUZUFCTNHPCED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.